N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
“N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic compound that contains several functional groups and rings. These include a benzyl group, a bromophenylsulfonyl group, a thieno ring, a triazolo ring, and a pyrimidin ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyrimidin rings would likely contribute to the rigidity of the molecule, while the benzyl and bromophenylsulfonyl groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the bromine atom could potentially increase the compound’s density and boiling point .Scientific Research Applications
Antimicrobial Applications
A study by El‐Wahab et al. (2015) demonstrated the use of compounds related to N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine in creating antimicrobial additives. These additives were incorporated into polyurethane varnishes and printing ink pastes, showing effective antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Serotonin Receptor Antagonism
A study by Ivachtchenko et al. (2010) focused on derivatives of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for their potential as serotonin 5-HT6 receptor antagonists. This research indicates potential applications in neurological or psychiatric disorders (Ivachtchenko et al., 2010).
Synthesis of Fused Heterocycles
Salem et al. (2015) discussed the synthesis of various ring systems, including those related to N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. These compounds were synthesized using both thermal and microwave irradiation methods, showcasing their potential in pharmaceuticals or material science (Salem et al., 2015).
Herbicidal Applications
Research by Guangfu et al. (2010) involved the synthesis of 2-arylthio-1,4,2,-triazolo[1,5-a]pyrimidines, which are structurally related to the compound . Some of these compounds demonstrated effective herbicidal activity, suggesting potential agricultural applications (Guangfu et al., 2010).
Mechanism of Action
Target of Action
The primary target of CHEMBL1172722, also known as N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine or N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is the human recombinant 5HT6 receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, sleep, and cognition.
Mode of Action
CHEMBL1172722 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. This inhibition can lead to changes in the downstream signaling pathways, affecting various physiological processes.
Future Directions
properties
IUPAC Name |
N-benzyl-10-(4-bromophenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S2/c1-2-27(14-15-6-4-3-5-7-15)20-19-18(12-13-31-19)28-21(24-20)22(25-26-28)32(29,30)17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMYHQOJDJQOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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